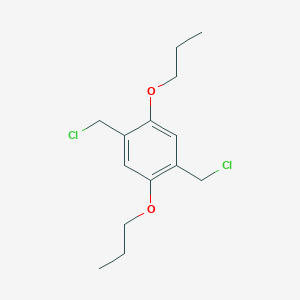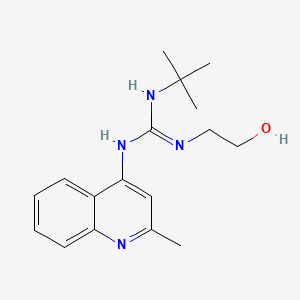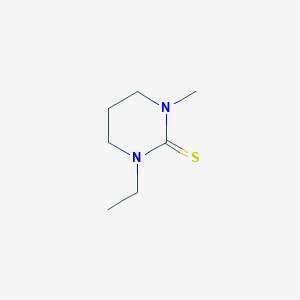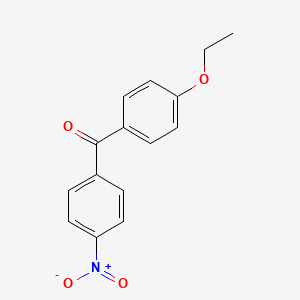
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with two methyl groups and two phenyl groups
准备方法
The synthesis of 2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole can be achieved through several synthetic routes. One common method involves the reaction of 2,2-dimethyl-1,3-diphenyl-1,3-propanedione with ammonia or primary amines under acidic conditions. This reaction typically proceeds through the formation of an intermediate imine, which then cyclizes to form the pyrrole ring. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
化学反应分析
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for the introduction of various substituents. Common reagents and conditions for these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include N-oxides, amines, and substituted derivatives.
科学研究应用
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
相似化合物的比较
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-pyrrole can be compared with other similar compounds, such as:
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-imidazole: This compound has a similar structure but contains an imidazole ring instead of a pyrrole ring.
2,2-Dimethyl-1-oxo-3,5-diphenyl-2H-1lambda~5~-thiazole: This compound features a thiazole ring, which imparts different chemical and biological properties
属性
CAS 编号 |
72700-88-0 |
|---|---|
分子式 |
C18H17NO |
分子量 |
263.3 g/mol |
IUPAC 名称 |
2,2-dimethyl-1-oxido-3,5-diphenylpyrrol-1-ium |
InChI |
InChI=1S/C18H17NO/c1-18(2)16(14-9-5-3-6-10-14)13-17(19(18)20)15-11-7-4-8-12-15/h3-13H,1-2H3 |
InChI 键 |
GNNZBUPWTMBXAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(=CC(=[N+]1[O-])C2=CC=CC=C2)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
![N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide](/img/structure/B14468643.png)











